molecular formula C10H10N2S B14479476 1-(Ethylsulfanyl)phthalazine CAS No. 65729-31-9

1-(Ethylsulfanyl)phthalazine

Katalognummer: B14479476
CAS-Nummer: 65729-31-9
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: TUYGKDDXRSSYPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethylsulfanyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological and pharmacological activities. The presence of sulfur and nitrogen atoms in the structure of this compound makes it a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(Ethylsulfanyl)phthalazine typically involves the condensation of phthalazine derivatives with ethyl sulfide. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate in boiling ethanol to form phthalazin-1-one derivatives . These derivatives can then be further reacted with ethyl sulfide under specific conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.

Analyse Chemischer Reaktionen

1-(Ethylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can replace the ethyl group with other alkyl or aryl groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phthalazines .

Wissenschaftliche Forschungsanwendungen

1-(Ethylsulfanyl)phthalazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Ethylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and subsequent vasodilation. The compound may also interact with voltage-gated calcium channels, affecting cellular signaling and function . These interactions contribute to its pharmacological effects, such as antihypertensive and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

1-(Ethylsulfanyl)phthalazine can be compared with other phthalazine derivatives, such as:

    4-Hydroxy-2-phenylphthalazin-1(2H)-one: Known for its antioxidant properties.

    4-Chloro-2-phenylphthalazin-1(2H)-one: Exhibits significant anti-inflammatory activity.

    4-(1-Hydrazonoethyl)aniline: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its sulfur-containing moiety, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

65729-31-9

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

1-ethylsulfanylphthalazine

InChI

InChI=1S/C10H10N2S/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3

InChI-Schlüssel

TUYGKDDXRSSYPJ-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NN=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.